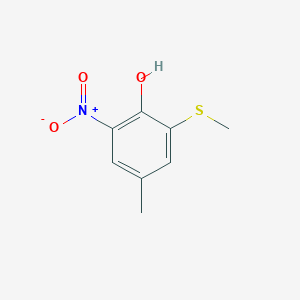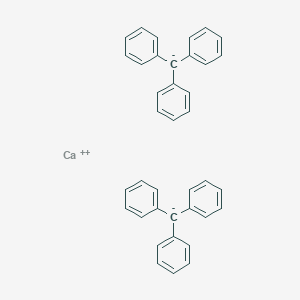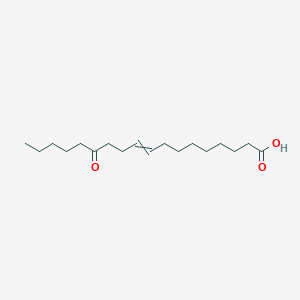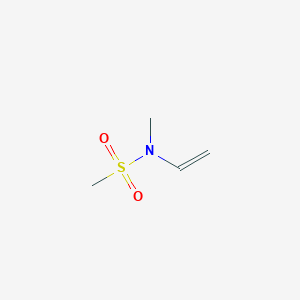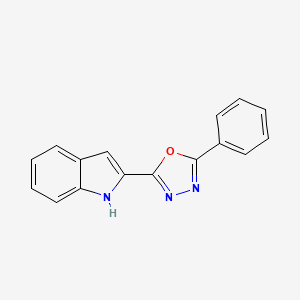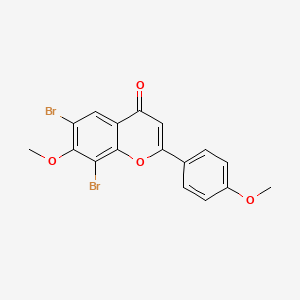
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, methoxy groups at the 7th and 4th positions, and a phenyl group at the 2nd position of the chromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the bromination of a suitable chromenone precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a chromenone derivative, such as 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.
Bromination: The chromenone derivative is subjected to bromination using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl group at the 2nd position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathway Modulation: By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell growth, apoptosis, and differentiation.
Molecular Targets: The primary molecular targets include proteins involved in cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dibromo-7-hydroxychromen-2-one: This compound has a hydroxyl group at the 7th position instead of a methoxy group.
6,8-Dibromo-7-methoxy-β-carboline: This compound has a different core structure but shares the bromine and methoxy substituents.
Uniqueness
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
38493-28-6 |
|---|---|
Molekularformel |
C17H12Br2O4 |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
6,8-dibromo-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H12Br2O4/c1-21-10-5-3-9(4-6-10)14-8-13(20)11-7-12(18)17(22-2)15(19)16(11)23-14/h3-8H,1-2H3 |
InChI-Schlüssel |
GCBUQLQUKBDROP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


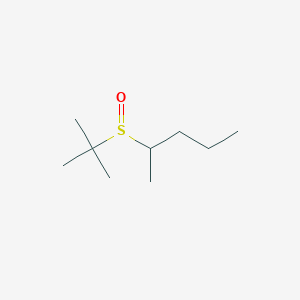

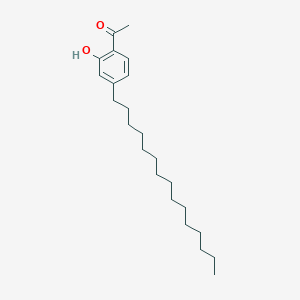
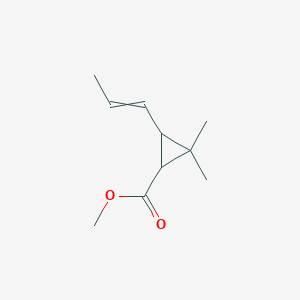

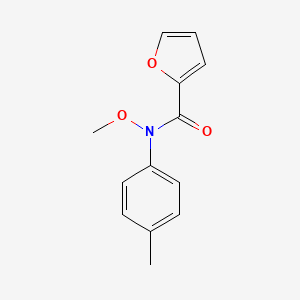
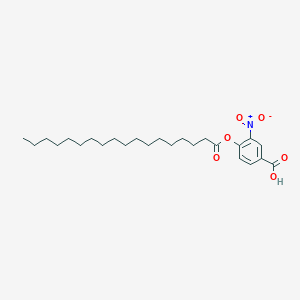
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
